N-desmethyl propamocarb toxicological profile and risk assessment
N-desmethyl propamocarb toxicological profile and risk assessment
An In-Depth Technical Guide to the Toxicological Profile and Risk Assessment of N-desmethyl propamocarb
Introduction: The Significance of a Metabolite
N-desmethyl propamocarb is a primary metabolite of propamocarb, a systemic carbamate fungicide widely used in agriculture to control diseases caused by Oomycetes in various crops.[1][2] Unlike many other carbamate pesticides, propamocarb does not function by inhibiting cholinesterase.[3][4] The toxicological assessment of a pesticide is incomplete without considering its major degradation products and metabolites, as these compounds can exhibit their own toxicological properties and contribute to the overall risk profile. N-desmethyl propamocarb, formed through the N-demethylation of the parent compound in plants, animals, and the environment, is a key molecule of interest for regulatory bodies and scientists.[1][5] This guide provides a comprehensive overview of the toxicological profile of N-desmethyl propamocarb and the framework used for its risk assessment, synthesizing data from regulatory agencies and scientific literature to offer a Senior Application Scientist's perspective on the subject.
Physicochemical and Chemical Identity
Understanding the fundamental properties of N-desmethyl propamocarb is the first step in evaluating its toxicological and environmental behavior.
| Property | Value | Source |
| IUPAC Name | propyl N-[3-(methylamino)propyl]carbamate | [6] |
| CAS Number | 1392231-41-2 | [7] |
| Molecular Formula | C₈H₁₈N₂O₂ | [6] |
| Molecular Weight | 174.24 g/mol | [6] |
| Canonical SMILES | CCCOC(=O)NCCCNC | [6] |
| Synonyms | Propyl (3-(methylamino)propyl)carbamate | [6] |
Toxicokinetics: Metabolism and Disposition
The formation and fate of N-desmethyl propamocarb are best understood by examining the metabolism of its parent compound, propamocarb.
Absorption, Distribution, and Excretion: Studies in rats using radiolabelled propamocarb demonstrate that the parent compound is rapidly and extensively absorbed following oral administration.[8] Distribution is wide, with the highest concentrations found in organs involved in metabolism and elimination, such as the liver and kidneys.[8] Importantly, there is a low potential for accumulation in tissues.[8] Excretion is also rapid, with the majority of the administered dose (over 75-90%) being eliminated, primarily in the urine, within 24 to 48 hours.[8]
Metabolic Transformation: The metabolism of propamocarb is extensive and occurs through several key pathways in animals like rats and ruminants.[1][8] One of the principal metabolic routes is the N-dealkylation (specifically, N-demethylation) of the tertiary amine, which results in the formation of N-desmethyl propamocarb .[1][5] Other significant pathways include aliphatic oxidation of the propyl chain to form 2-hydroxy propamocarb, N-oxidation to produce propylpropamocarb N-oxide, and cyclization to create propamocarb oxazolidin-2-one.[1]
Toxicological Profile (Hazard Identification)
While extensive toxicological data exists for the parent compound, propamocarb, specific data on the isolated N-desmethyl propamocarb metabolite is more limited. The hazard profile is often inferred from studies on the parent compound and supplemented by data from sources such as safety data sheets for the metabolite itself.
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Acute Toxicity : Based on available data, N-desmethyl propamocarb does not meet the criteria for classification for acute oral, dermal, or inhalation toxicity.[9] The parent compound, propamocarb, exhibits low acute toxicity via these routes.[8][10]
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Skin/Eye Irritation and Sensitization : N-desmethyl propamocarb hydrochloride is classified as causing skin irritation (H315) and may cause an allergic skin reaction (H317).[9] The parent compound is generally not considered a skin irritant but has shown potential for skin sensitization in some tests.[8][10]
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Genotoxicity and Mutagenicity : Available data suggest that N-desmethyl propamocarb does not meet the criteria for classification as a germ cell mutagen.[9] The parent compound, propamocarb, has also not shown evidence of mutagenicity.[11]
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Carcinogenicity : The U.S. Environmental Protection Agency (EPA) has classified propamocarb-HCl as "not likely to be carcinogenic to humans" based on a lack of evidence in studies with rats and mice.[4] Therefore, a cancer risk assessment is not required.[3][4]
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Neurotoxicity : Although propamocarb is a carbamate, it does not inhibit cholinesterase.[3][4] However, studies on the parent compound have noted neurotoxic effects, including decreased motor activity after acute exposure and vacuolization of the choroid plexus in the brain following longer-term exposure.[4] Recent studies have also suggested that propamocarb exposure may alter levels of neurotransmitters like serotonin and dopamine in mice, potentially leading to behavioral impairments.[12]
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Aquatic Toxicity : N-desmethyl propamocarb is classified as potentially causing long-lasting harmful effects to aquatic life (H413).[9]
Risk Assessment Framework
The risk assessment for a pesticide metabolite like N-desmethyl propamocarb involves determining its toxicological relevance and comparing potential human exposure to established health-based guidance values.
Residue Definition and Toxicological Relevance
A critical step in the risk assessment process is establishing the "residue definition," which specifies which compounds (parent, metabolites, or both) must be measured and included in the assessment for both enforcement (monitoring MRLs) and dietary risk.
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In Plants : For primary crops, the U.S. EPA's Metabolism Assessment Review Committee (MARC) concluded that the parent compound, propamocarb, is the only residue of concern for both tolerance enforcement and risk assessment.[5]
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In Animals (Ruminants) : The situation is more complex for animal products. The MARC concluded that metabolites such as N-oxide propamocarb, 2-hydroxy propamocarb, and the oxazolidine metabolite could be of comparable toxicity to the parent.[5] In ruminant feeding studies, quantifiable residues in milk and liver consisted of metabolites, not the parent compound.[5] Therefore, for ruminant commodities, key metabolites are often included in the risk assessment.[5] The European Food Safety Authority (EFSA) has also proposed different residue definitions for enforcement in animal commodities compared to plant commodities.[13]
This distinction is crucial: the toxicological relevance of N-desmethyl propamocarb is considered low in plants but potentially significant in animal-derived foods, guiding how exposure is calculated.
Derivation of Toxicological Reference Values
Toxicological reference values are established from animal studies on the parent compound, propamocarb, and are used to assess the risk of the entire residue mixture to which humans are exposed.
| Reference Value | Value | Basis and Critical Effect | Agency/Source |
| Acceptable Daily Intake (ADI) | 0.4 mg/kg bw/day | Based on a 2-year rat feeding study with minimal non-specific toxicity (reduced body weight and food consumption) as the critical effect. | JMPR |
| Acute Reference Dose (ARfD) | 2 mg/kg bw/day | Derived from studies indicating potential for acute effects. | JMPR |
Note: These values are for the parent compound, propamocarb, but are used to assess the risk from the total defined residue.
Risk Characterization Workflow
The overall process integrates hazard, dose-response, and exposure information to characterize risk.
Analytical Methodology for Detection and Quantification
Accurate risk assessment relies on sensitive and robust analytical methods to quantify residues of propamocarb and its metabolites in complex matrices like food and environmental samples. The standard approach is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[14]
Sample Preparation: The QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted protocol for extracting pesticide residues from food matrices.[14]
Step-by-Step Protocol:
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Homogenization : Weigh 10 g of a representative, homogenized sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube.
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Extraction : Add 10 mL of acetonitrile to the tube. Cap securely and shake vigorously for 1 minute to ensure thorough mixing.
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Salting Out : Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). This step partitions the water from the acetonitrile layer, driving the analytes into the organic phase. Immediately cap and shake for another minute.
-
Centrifugation : Centrifuge the tube at ≥3000 rpm for 5 minutes. This separates the sample solids from the acetonitrile supernatant containing the analytes.
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Dispersive SPE (d-SPE) Cleanup : Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube. These tubes contain a mixture of 150 mg MgSO₄ (to remove residual water) and 50 mg of a sorbent like Primary Secondary Amine (PSA) to remove interferences such as organic acids and sugars.
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Final Centrifugation : Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed for 2 minutes. The resulting supernatant is the final, cleaned-up extract ready for analysis.[14]
Instrumental Analysis: HPLC-MS/MS
The cleaned extract is analyzed using an HPLC-MS/MS system, which provides high selectivity and sensitivity for detecting analytes at very low concentrations.
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Chromatography : A C18 reverse-phase HPLC column is typically used to separate the analytes.
-
Mass Spectrometry : The system operates in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion for N-desmethyl propamocarb is selected and fragmented, and one or more specific product ions are monitored. This highly specific detection minimizes matrix interference.[14]
Conclusion
N-desmethyl propamocarb represents a classic case study in the risk assessment of pesticide metabolites. While it is a major transformation product of propamocarb, its own toxicological database is limited. Regulatory assessment, therefore, relies heavily on the comprehensive data available for the parent compound. Key findings indicate that N-desmethyl propamocarb may contribute to skin irritation and sensitization and poses a potential risk to aquatic ecosystems. However, based on the assessment of propamocarb, it is not considered mutagenic or carcinogenic. The decision of whether to include N-desmethyl propamocarb in the regulatory residue definition is context-dependent, differing between plant and animal commodities, which highlights the nuanced, science-based approach required for a thorough risk assessment. Continued monitoring and the application of advanced analytical techniques are essential to ensure that human and environmental exposure to propamocarb and its metabolites remains within safe limits.
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